3-cyclopropyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of 3-cyclopropyl-1H-pyrazole derivatives can be achieved through different strategies. One effective method involves the annulation of 1-cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of a Brönsted acid, leading to 1,3,5-trisubstituted pyrazoles (Xue, Liu, Qing, & Wang, 2016). Another approach utilizes cyclopropyl oximes to efficiently synthesize fully substituted 1H-pyrazoles under specific reaction conditions, showcasing the versatility of cyclopropyl precursors in pyrazole synthesis (Wang, Xiang, Liu, Pan, & Dong, 2008).
Molecular Structure Analysis
The molecular structure of 3-cyclopropyl-1H-pyrazole derivatives can be confirmed through techniques such as X-ray crystallography. This structural elucidation is crucial for understanding the compound's reactivity and properties. For instance, the confirmation of structures for various pyrazole derivatives synthesized from cyclopropane precursors was achieved through this method, demonstrating the reliability of the synthetic strategies employed (Xue et al., 2016).
Chemical Reactions and Properties
3-cyclopropyl-1H-pyrazole and its derivatives participate in a range of chemical reactions, contributing to their versatility in synthetic applications. The regioselective synthesis of 1H-pyrazole derivatives, for instance, can be achieved through the 1,3-dipolar cycloaddition of aryldiazoalkane, showcasing the compound's reactivity in cycloaddition reactions (Guesmi & Hamadi, 2021).
Scientific Research Applications
Anticancer Therapy : 3-phenyl-1H-pyrazole derivatives demonstrate potential as small molecular inhibitors for anticancer therapy. They have been considered for targeted therapy against various types of cancer (Liu, Xu, & Xiong, 2017).
Antioxidants and Intermediates : Pyrazoles, in general, are used as antioxidants in motor fuels, medicine, and cine-film. They also serve as intermediates in the synthesis of cyclopropanes, chemical bleaching agents, and constituents of luminescent and fluorescent substances (Kost & Grandberg, 1966).
DNA Binding Affinity : Novel 1H-pyrazole-3-carboxamide derivatives show potential anticancer effects and DNA binding affinity, suggesting DNA as a potential target for these compounds (Lu et al., 2014).
Antifungal Agents : Cyclopropyl-pyrazole hybrids synthesized in a [bmim][PF6]-water biphasic system have shown potential as effective antifungal agents. This method allows for easy recycling and reuse after separation (Burde & Rahatgaonkar, 2019).
Apoptosis Inducing Agents : Molecular hybrid compounds containing thiazole, pyrazole, and hydrazone show potential as apoptosis-inducing agents, with specific compounds demonstrating high potency (Kumar et al., 2017).
Synthesis of 3H-Pyrazoles : A study presents the regioselective synthesis of new 3H-pyrazoles and cyclopropenyl alcohols directly from propargyl alcohols, which could have applications in antibacterial research (Hamdi, Dixneuf, & Khemiss, 2005).
Selective GIRK1/2 Modulators : ML297 is identified as a potent and selective GIRK1/2 activator, which contains a 3-cyclopropyl-1H-pyrazole moiety. This compound showcases novel 'molecular switches' that enable modulation of pharmacology from inhibitor to activator (Wen, Wu, Weaver, & Lindsley, 2014).
Synthesis of 3,4-disubstituted 1H-pyrazoles : Efficient synthesis methods for 3,4-disubstituted 1H-pyrazoles have been developed, offering potential applications in green chemistry (Yang et al., 2021).
Safety And Hazards
3-cyclopropyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment when handling this chemical .
Future Directions
The future directions in the study of 3-cyclopropyl-1H-pyrazole and similar compounds involve the integration of green methodologies in their synthesis . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . The goal is to advance green chemistry practices while continuing to explore the diverse applications of these compounds .
properties
IUPAC Name |
5-cyclopropyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWDVWSJMDFNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905214 | |
Record name | 3-Cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1H-pyrazole | |
CAS RN |
100114-57-6, 1071497-79-4 | |
Record name | 3-Cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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